molecular formula C15H16FN B3341291 4-Ethyl-N-(2-fluorobenzyl)aniline CAS No. 1019570-78-5

4-Ethyl-N-(2-fluorobenzyl)aniline

Cat. No.: B3341291
CAS No.: 1019570-78-5
M. Wt: 229.29 g/mol
InChI Key: SSTWUCUWRUAVBR-UHFFFAOYSA-N
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Description

4-Ethyl-N-(2-fluorobenzyl)aniline is an organic compound with the molecular formula C15H16FN. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-fluorobenzyl group, and an ethyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-(2-fluorobenzyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-ethyl aniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-(2-fluorobenzyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

4-Ethyl-N-(2-fluorobenzyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-N-(2-fluorobenzyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-N-(4-fluorobenzyl)aniline
  • 2-Ethyl-N-(2-fluorobenzyl)aniline
  • 4-Methyl-N-(2-fluorobenzyl)aniline

Uniqueness

4-Ethyl-N-(2-fluorobenzyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the ethyl and 2-fluorobenzyl groups can lead to distinct chemical and physical properties compared to similar compounds .

Properties

IUPAC Name

4-ethyl-N-[(2-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-2-12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)16/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTWUCUWRUAVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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